REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:15])=[O:8]
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(C(=O)O)C1)OC
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Type
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CUSTOM
|
Details
|
to stir for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux
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Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
The crude material was dissolved in 10 mL toluene
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure (3×)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |